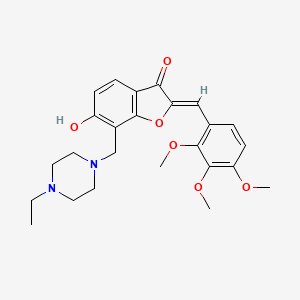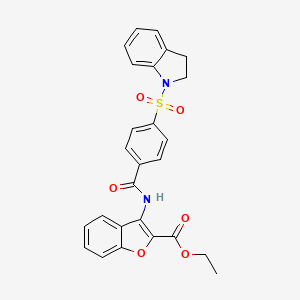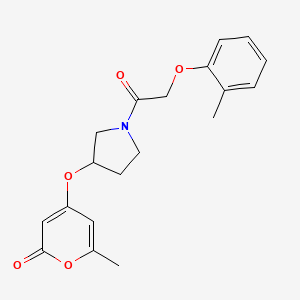
6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is an organic compound that belongs to the class of pyranones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, including the formation of the pyranone ring and the introduction of the pyrrolidine and o-tolyloxy groups. Common synthetic routes may include:
Formation of the Pyranone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidine Group: This step may involve nucleophilic substitution reactions.
Attachment of the o-Tolyloxy Group: This can be done through etherification reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts can enhance reaction rates and selectivity.
Control of Temperature and Pressure: Precise control of these parameters can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Affecting pathways related to cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one: can be compared with other pyranone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
6-methyl-4-[1-[2-(2-methylphenoxy)acetyl]pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-5-3-4-6-17(13)23-12-18(21)20-8-7-15(11-20)25-16-9-14(2)24-19(22)10-16/h3-6,9-10,15H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVMUMXRYEIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2543283.png)
![1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2543285.png)
![7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2543286.png)
![2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol](/img/structure/B2543287.png)
![1-methanesulfonyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]imidazolidin-2-one](/img/structure/B2543289.png)
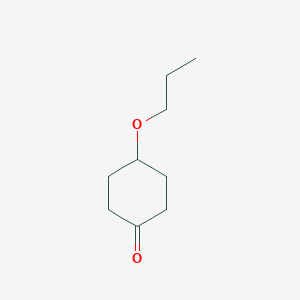
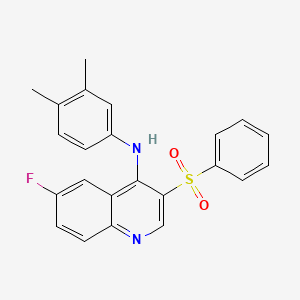

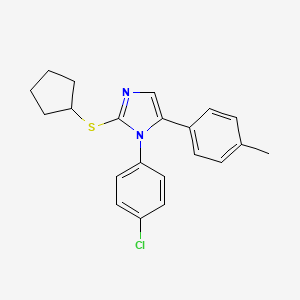
![2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine](/img/structure/B2543294.png)
